

Mass shift analysis of Reserpine vs Reserpine N-oxide

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Compound of Interest

Compound Name: *Reserpin N-oxide*

Cat. No.: *B12109486*

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Mass Shift Analysis: Reserpine vs. Reserpine N-Oxide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and DMPK Professionals

Executive Summary: The +16 Da Diagnostic

In metabolite identification (MetID) and forced degradation studies, Reserpine serves as a canonical model for characterizing oxidative metabolism.^[1] The transformation of Reserpine to Reserpine N-oxide represents a classic Phase I metabolic biotransformation (N-oxidation), resulting in a precise mass shift of +15.9949 Da.

This guide details the experimental logic required to distinguish the parent drug from its N-oxide metabolite.^[1] Unlike simple molecular weight comparisons, we focus on fragmentation localization—using the stability of the trimethoxybenzoyl fragment (m/z 195) as an internal control to prove the oxidation site resides on the yohimbane skeleton.^[1]

Chemical & Physical Basis

Understanding the structural delta is the prerequisite for interpreting the Mass Spectrometry (MS) data.[\[1\]](#)

Feature	Reserpine (Parent)	Reserpine N-Oxide (Metabolite)
Formula		
Monoisotopic Mass	608.2734 Da	624.2683 Da
Precursor	m/z 609.28	m/z 625.28
Polarity	Lipophilic (Late Eluter)	Polar (Early Eluter)
Oxidation Site	N/A	Tertiary Nitrogen () on Yohimbane ring

Structural Logic

Reserpine consists of two distinct domains connected by an ester linkage:

- The Yohimbane Skeleton: Contains the basic nitrogen susceptible to oxidation.[\[1\]](#)
- The Trimethoxybenzoyl Moiety: A stable aromatic ester group.[\[1\]](#)

Experimental Protocol: Forced Degradation & Analysis

Directive: This protocol generates the N-oxide in situ, creating a self-validating system where the parent and metabolite co-exist for direct chromatographic comparison.

Phase A: Oxidative Stress Workflow[\[1\]](#)

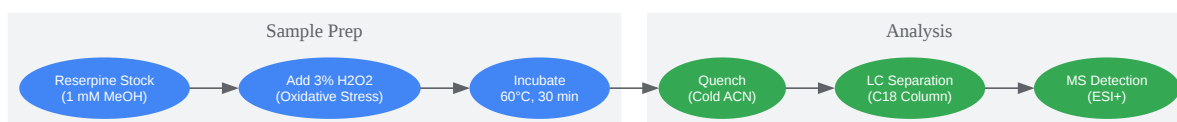
- Stock Preparation: Dissolve Reserpine standard to 1 mM in Methanol (MeOH).
- Oxidation Initiation: Mix 100 μ L Stock + 100 μ L 3% Hydrogen Peroxide ().

- Note: 3% is sufficient; higher concentrations may cleave the ester bond entirely.
- Incubation: Heat at 60°C for 30 minutes.
- Quenching: Add 800 µL cold Acetonitrile (ACN) to halt the reaction and precipitate potential salts.
- Dilution: Dilute 1:10 in Mobile Phase A (Water + 0.1% Formic Acid) for LC-MS injection.

Phase B: LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50mm, 1.7 µm).[1]
- Mobile Phase:
 - A:
+ 0.1% Formic Acid.[1]
 - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
- MS Mode: Positive Electrospray Ionization (ESI+), Data Dependent Acquisition (DDA).[1]

Visualization: Experimental Workflow



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Caption: Step-by-step forced degradation workflow to generate Reserpine N-oxide for comparative analysis.[1]

Mass Shift & Fragmentation Analysis

This section validates the identity of the N-oxide using MS2 fragmentation mapping.

The "Diagnostic Ion" Concept

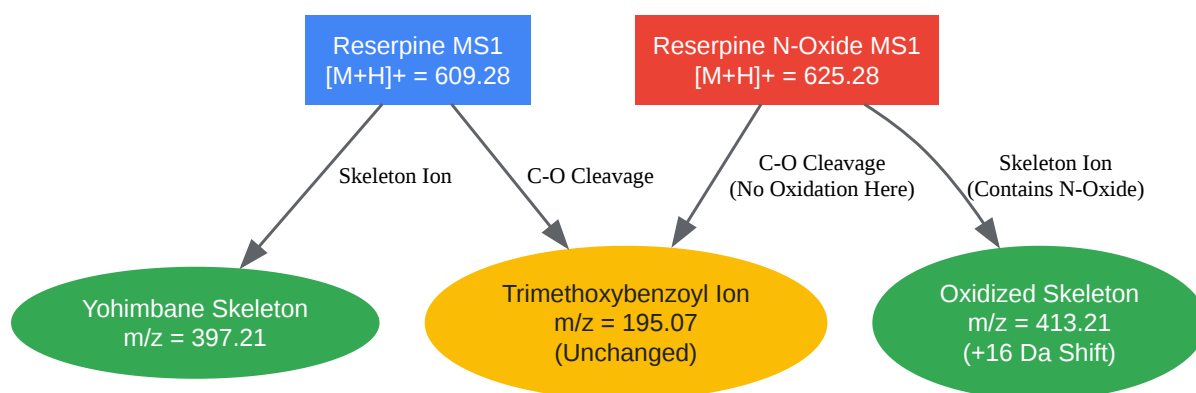
To confirm the N-oxide structure, we track two specific fragments:

- m/z 195 (Trimethoxybenzoyl cation): This fragment contains no oxidizable nitrogen.^[1] It should remain unchanged.
- m/z 397 (Yohimbane skeleton): This fragment contains the nitrogen.^[1] It should shift by +16 Da.

Comparative Data Table

Parameter	Reserpine (Parent)	Reserpine N-Oxide	Interpretation
Retention Time	~3.5 min	~2.8 min	N-oxide is more polar (elutes earlier).
Precursor (MS1)	609.28	625.28	Direct +16 Da oxygen insertion. ^[1]
Fragment A	195.07	195.07	Control: The ester tail is unmodified.
Fragment B	397.21	413.21	Diagnostic: The skeleton carries the oxygen. ^[1]
Neutral Loss	-	-16 Da / -18 Da	N-oxides often lose Oxygen or in-source. ^[1]

Visualization: Fragmentation Pathway



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Caption: MS2 fragmentation logic. Note that m/z 195 remains constant, proving the oxidation is localized to the skeleton (397 -> 413).[1]

Technical Insights & Pitfalls

In-Source Fragmentation (The "De-Oxidation" Trap)

N-oxides are thermally labile.[1] High desolvation temperatures in the ESI source can cause the N-oxide to lose oxygen (

Da) or undergo Cope elimination before detection.[1]

- Symptom: You see a peak at the N-oxide retention time (2.8 min) but the mass spectrum shows m/z 609 (Parent mass) instead of 625.
- Solution: Lower the source temperature (e.g., <350°C) and declustering potential (DP) to preserve the molecular ion

[1]

Retention Time Reversal

While N-oxides are generally more polar (eluting earlier on C18), secondary interactions with residual silanols on older columns can sometimes cause peak tailing or retention shifts.[1]

- Validation: Always run the non-oxidized control (Step 1 of protocol) to confirm the parent retention time.[1]

References

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- ResearchGate (Various Authors). Fragmentation patterns of Reserpine and Indole Alkaloids. [1] (Validation of the m/z 195 diagnostic ion).

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Sources

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